2-(((5-Bromothiophen-2-yl)methyl)(ethyl)amino)-N-ethylacetamide

Catalog No.
S16159477
CAS No.
M.F
C11H17BrN2OS
M. Wt
305.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(((5-Bromothiophen-2-yl)methyl)(ethyl)amino)-N-e...

Product Name

2-(((5-Bromothiophen-2-yl)methyl)(ethyl)amino)-N-ethylacetamide

IUPAC Name

2-[(5-bromothiophen-2-yl)methyl-ethylamino]-N-ethylacetamide

Molecular Formula

C11H17BrN2OS

Molecular Weight

305.24 g/mol

InChI

InChI=1S/C11H17BrN2OS/c1-3-13-11(15)8-14(4-2)7-9-5-6-10(12)16-9/h5-6H,3-4,7-8H2,1-2H3,(H,13,15)

InChI Key

QGKNPLCNYZQQCT-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CN(CC)CC1=CC=C(S1)Br

2-(((5-Bromothiophen-2-yl)methyl)(ethyl)amino)-N-ethylacetamide is a synthetic organic compound characterized by its complex structure, which includes a bromothiophenyl moiety linked to an acetamide group through an ethylamine bridge. Its molecular formula is C9H13BrN2OSC_9H_{13}BrN_2OS, and it has a molecular weight of approximately 277.18 g/mol. The compound is notable for its potential biological activities and applications in medicinal chemistry, particularly due to the presence of the bromine atom, which can influence its chemical reactivity and biological interactions .

The chemical behavior of 2-(((5-Bromothiophen-2-yl)methyl)(ethyl)amino)-N-ethylacetamide can be attributed to the functional groups present in its structure. Key reactions may include:

  • Nucleophilic Substitution: The bromine atom on the thiophene ring can undergo nucleophilic substitution reactions, making it a target for various nucleophiles.
  • Acylation Reactions: The acetamide group can participate in acylation reactions, allowing for further derivatization of the compound.
  • Hydrolysis: The acetamide bond may undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines .

Research indicates that 2-(((5-Bromothiophen-2-yl)methyl)(ethyl)amino)-N-ethylacetamide exhibits significant biological activity, particularly in modulating neurotransmitter systems. It has been studied for its potential as a kappa-opioid receptor agonist, which may provide analgesic effects. The compound's interactions with various receptors and enzymes suggest that it can influence multiple biological pathways, making it a candidate for further pharmacological exploration .

Synthesis of 2-(((5-Bromothiophen-2-yl)methyl)(ethyl)amino)-N-ethylacetamide typically involves the following steps:

  • Formation of Thiophene Derivative: The starting material, 5-bromothiophene, is reacted with an appropriate alkylating agent to introduce the methyl group.
  • Amine Formation: The resulting thiophene derivative is then treated with ethylamine to form the ethylamino linkage.
  • Acetamide Formation: Finally, acetic anhydride or acetyl chloride is used to acetylate the amine, yielding 2-(((5-Bromothiophen-2-yl)methyl)(ethyl)amino)-N-ethylacetamide .

The unique structural properties of 2-(((5-Bromothiophen-2-yl)methyl)(ethyl)amino)-N-ethylacetamide suggest several potential applications:

  • Pharmaceutical Development: Due to its interaction with kappa-opioid receptors, it may be developed as a pain management therapeutic agent.
  • Research Tool: The compound could serve as a lead in exploring new pharmacological agents targeting similar biological pathways.
  • Chemical Probes: Its unique structure allows it to be used as a chemical probe in biological studies examining receptor interactions and signaling pathways .

Interaction studies involving 2-(((5-Bromothiophen-2-yl)methyl)(ethyl)amino)-N-ethylacetamide have focused on its binding affinity to opioid receptors. Techniques such as molecular docking and receptor binding assays are employed to evaluate how well the compound interacts with specific targets in biological systems. These studies indicate that modifications to the bromothiophenyl group can significantly impact binding affinity and biological efficacy .

Several compounds share structural similarities with 2-(((5-Bromothiophen-2-yl)methyl)(ethyl)amino)-N-ethylacetamide. Here are some notable examples:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
N-(2-bromophenyl)acetamideLacks aminoethyl chainModerate analgesic propertiesSimpler structure
N-(2-chlorophenyl)methylaminoethylacetamideChlorine atom instead of brominePotential anti-inflammatory effectsDifferent halogen effects
N-(2-fluorophenyl)methylaminoethylacetamideFluorine atom instead of bromineVarying receptor interactionsFluorine's electronic properties

The presence of the bromothiophenyl group in 2-(((5-Bromothiophen-2-yl)methyl)(ethyl)amino)-N-ethylacetamide imparts specific chemical and biological properties that are not found in its analogs, making it a unique candidate for further research and development .

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

304.02450 g/mol

Monoisotopic Mass

304.02450 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-15

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